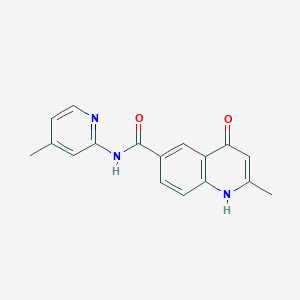
4-hydroxy-2-methyl-N-(4-methyl-2-pyridinyl)-6-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-2-methyl-N-(4-methyl-2-pyridinyl)-6-quinolinecarboxamide, commonly known as HMN-176, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. It belongs to the class of quinolinecarboxamides, which are known for their antitumor properties.
Mecanismo De Acción
The exact mechanism of action of HMN-176 is not fully understood, but it is believed to act by inhibiting the activity of DNA topoisomerase II, which is an enzyme that is essential for DNA replication and repair. By inhibiting the activity of this enzyme, HMN-176 can induce DNA damage and cell death in cancer cells. Additionally, HMN-176 has been shown to inhibit the activity of the vascular endothelial growth factor (VEGF) receptor, which is involved in angiogenesis.
Biochemical and Physiological Effects:
HMN-176 has been shown to have several biochemical and physiological effects. In vitro studies have shown that HMN-176 can induce apoptosis (programmed cell death) in cancer cells. Additionally, HMN-176 has been shown to inhibit cell migration and invasion, which are essential for tumor metastasis. In vivo studies have shown that HMN-176 can inhibit tumor growth and angiogenesis, and enhance the efficacy of other chemotherapeutic agents. However, the exact biochemical and physiological effects of HMN-176 may vary depending on the type of cancer and the dose used.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMN-176 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, HMN-176 has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also some limitations to using HMN-176 in lab experiments. For example, the exact dose and duration of treatment may vary depending on the type of cancer and the cell line used. Additionally, the solubility of HMN-176 in water is low, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of HMN-176. One direction is to investigate the efficacy of HMN-176 in combination with other chemotherapeutic agents. Another direction is to investigate the potential of HMN-176 as a targeted therapy for specific types of cancer. Additionally, further studies are needed to understand the exact mechanism of action of HMN-176 and its potential side effects. Overall, the study of HMN-176 has the potential to lead to the development of new and effective treatments for cancer.
Métodos De Síntesis
The synthesis of HMN-176 involves several steps, including the reaction of 2-chloro-4-methylquinoline with 4-methyl-2-pyridinylamine, followed by the reaction with hydroxylamine and then with 2-amino-4-methylphenol. The final product is obtained after purification through column chromatography. The yield of the synthesis process is around 25-30%, and the purity of the final product is above 99%.
Aplicaciones Científicas De Investigación
HMN-176 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. HMN-176 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis. Additionally, HMN-176 has been shown to enhance the efficacy of other chemotherapeutic agents, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
2-methyl-N-(4-methylpyridin-2-yl)-4-oxo-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-10-5-6-18-16(7-10)20-17(22)12-3-4-14-13(9-12)15(21)8-11(2)19-14/h3-9H,1-2H3,(H,19,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUKZVNYIJPZRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC3=C(C=C2)NC(=CC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

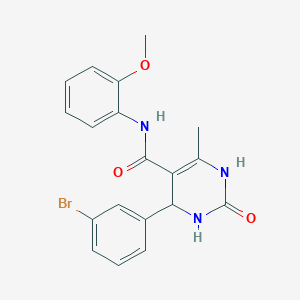
![1-(4-butylphenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5101145.png)
![11-(2-chloro-6-fluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5101159.png)
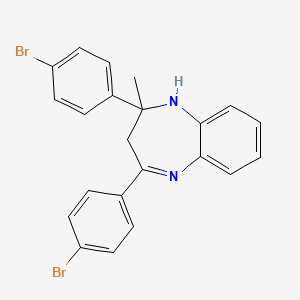
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5101168.png)

![1-(2-fluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5101184.png)
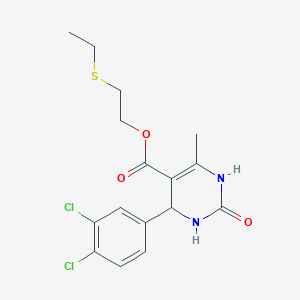
![2,4-dimethyl-N-[(5-phenyl-2-furyl)methyl]-3-furamide](/img/structure/B5101195.png)
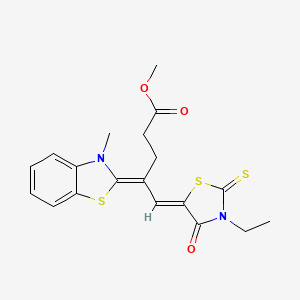
![N-cyclopropyl-3-{[1-(2,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5101205.png)
![2,4-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5101232.png)
![2,4-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5101235.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-3-bromobenzamide](/img/structure/B5101241.png)